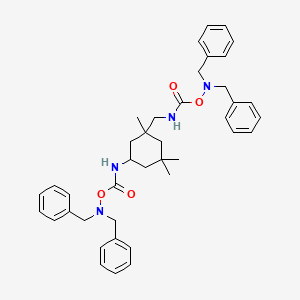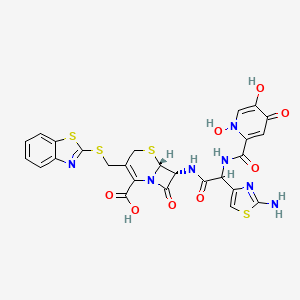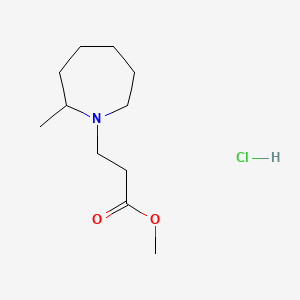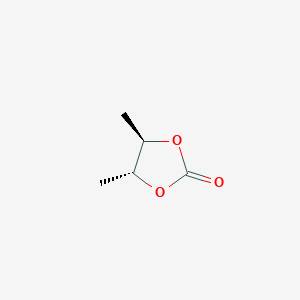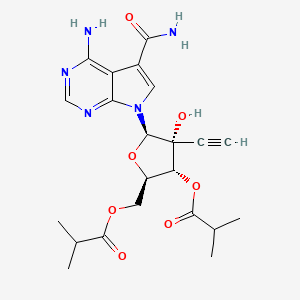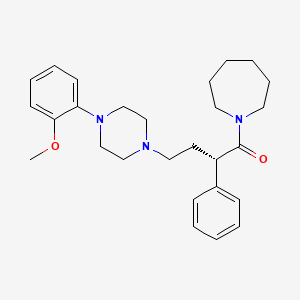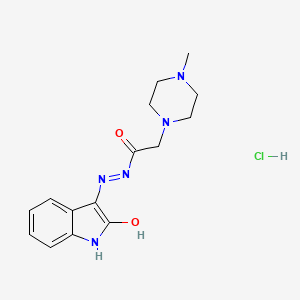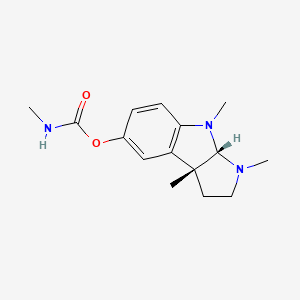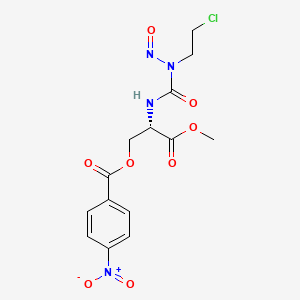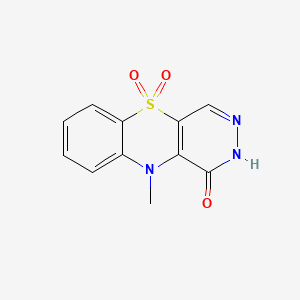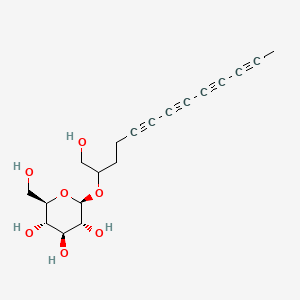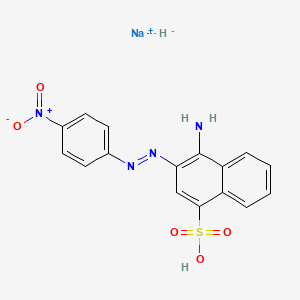
Archil Red
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Archil Red is a synthetic monoazo red dye first prepared by Z. Roussin and A.F. Poirrier in 1878 . It is used as a substitute for natural Archil dye, which is derived from lichens. This compound is known for its bright red to rich purple color and is commonly used in textile dyeing, wood staining, and as a food colorant .
准备方法
Synthetic Routes and Reaction Conditions
Archil Red is synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as a powder or paste, which can be further processed for various applications .
化学反应分析
Types of Reactions
Archil Red undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The azo group in this compound can be reduced to form aromatic amines.
Substitution: Various substituents can be introduced into the aromatic rings of this compound through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidation products.
Reduction: Reduction of this compound results in the formation of aromatic amines.
Substitution: Substitution reactions yield various substituted azo dyes with different properties.
科学研究应用
Archil Red has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, food coloring, and as a wood stain
作用机制
The mechanism of action of Archil Red involves its interaction with various molecular targets. The azo group in this compound can undergo reduction to form aromatic amines, which can interact with cellular components. The dye can also act as a pH indicator, changing color in response to changes in pH. The molecular pathways involved in these interactions are still under investigation .
相似化合物的比较
Similar Compounds
Orcein: A natural dye extracted from lichens, similar in color to Archil Red.
Cudbear: Another natural dye derived from lichens, used for similar applications.
Litmus: A natural dye used as a pH indicator, similar in function to this compound.
Uniqueness of this compound
This compound is unique due to its synthetic origin, which allows for consistent quality and availability. Unlike natural dyes, this compound can be produced in large quantities with controlled properties. Its bright red to rich purple color and versatility in various applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
6300-18-1 |
|---|---|
分子式 |
C16H13N4NaO5S |
分子量 |
396.4 g/mol |
IUPAC 名称 |
sodium;4-amino-3-[(4-nitrophenyl)diazenyl]naphthalene-1-sulfonic acid;hydride |
InChI |
InChI=1S/C16H12N4O5S.Na.H/c17-16-13-4-2-1-3-12(13)15(26(23,24)25)9-14(16)19-18-10-5-7-11(8-6-10)20(21)22;;/h1-9H,17H2,(H,23,24,25);;/q;+1;-1 |
InChI 键 |
VYBNOBRXYJNNHG-UHFFFAOYSA-N |
规范 SMILES |
[H-].C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


